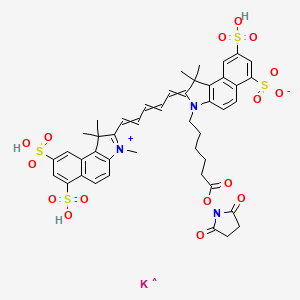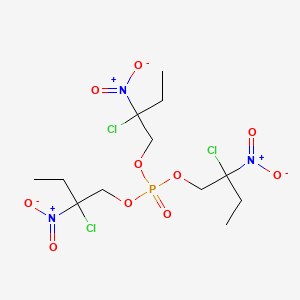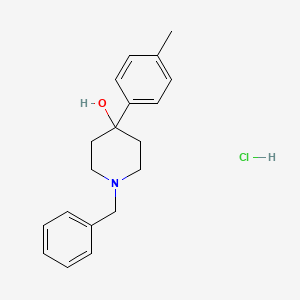
1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a methylcyclopentyl group, and an aziridinone ring
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butylamine with a suitable cyclopentyl derivative, followed by cyclization to form the aziridinone ring. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridinone ring is known to be reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-3-(1-methylcyclopentyl)-2-aziridinone can be compared with other similar compounds, such as:
1-tert-Butyl-3-(1-methylcyclohexyl)-2-aziridinone: This compound has a cyclohexyl group instead of a cyclopentyl group, leading to differences in chemical reactivity and biological activity.
1-tert-Butyl-3-(1-methylcyclopropyl)-2-aziridinone: The presence of a cyclopropyl group results in a more strained ring system, which can affect the compound’s stability and reactivity.
1-tert-Butyl-3-(1-methylcyclobutyl)-2-aziridinone: This compound has a cyclobutyl group, which also influences its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
24161-48-6 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
1-tert-butyl-3-(1-methylcyclopentyl)aziridin-2-one |
InChI |
InChI=1S/C12H21NO/c1-11(2,3)13-9(10(13)14)12(4)7-5-6-8-12/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
SBDNIFAJEHKNGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)C2C(=O)N2C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


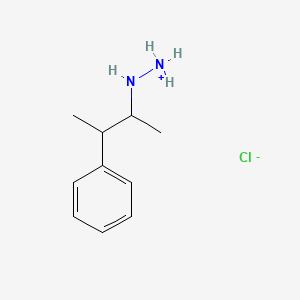
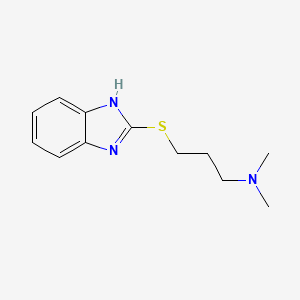
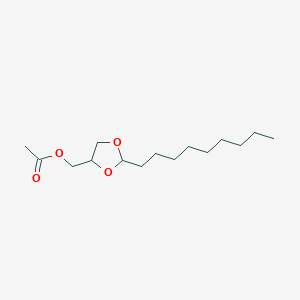
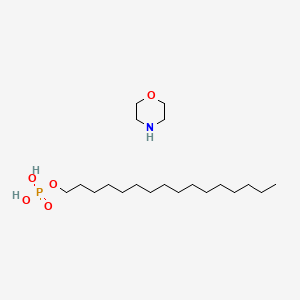
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)
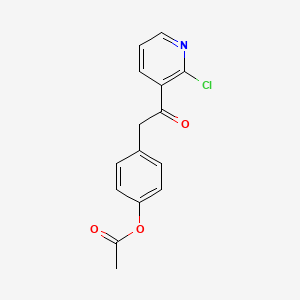

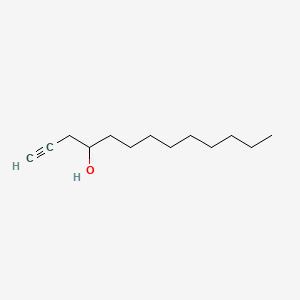
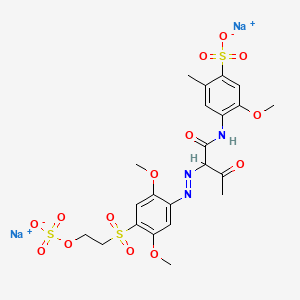
![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
